Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride
Description
“Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride” is a chemical compound commonly used in scientific research. It is also known as “1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride” and has the empirical formula C14H17NO3 · HCl . Its versatile properties make it valuable for various applications.
Synthesis Analysis
“Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride” has been used as a starting reagent in the synthesis of various compounds. For example, it has been used in the synthesis of nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .Molecular Structure Analysis
The molecular weight of “Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride” is 283.75 . The SMILES string representation of the molecule isCl.COC(=O)C1CN(CCC1=O)Cc2ccccc2
. Physical And Chemical Properties Analysis
“Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride” is a solid compound . It has a melting point of approximately 175 °C . It is sensitive to moisture .Future Directions
“Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride” continues to be a valuable compound in scientific research, particularly in the synthesis of various compounds . Its future directions will likely continue to explore its potential uses in the synthesis of new compounds and its role in various chemical reactions.
properties
IUPAC Name |
methyl 3-benzylpiperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-12(8-5-9-15-13)10-11-6-3-2-4-7-11;/h2-4,6-7,12-13,15H,5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFWWQIORTYUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCCN1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-3-benzyl-2-piperidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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